molecular formula C20H30N2O2 B13365984 N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide

N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide

Cat. No.: B13365984
M. Wt: 330.5 g/mol
InChI Key: APMZNTQUCHYISM-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propylcyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of 4-morpholinyl aniline with a suitable acylating agent to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and propylcyclohexanecarboxamide moiety contribute to its versatility and potential for diverse applications .

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)-4-propylcyclohexane-1-carboxamide

InChI

InChI=1S/C20H30N2O2/c1-2-5-16-8-10-17(11-9-16)20(23)21-18-6-3-4-7-19(18)22-12-14-24-15-13-22/h3-4,6-7,16-17H,2,5,8-15H2,1H3,(H,21,23)

InChI Key

APMZNTQUCHYISM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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